N-Desmethylquazepam is classified as a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs that act on the central nervous system, primarily used for their anxiolytic, sedative, and muscle relaxant effects. This compound serves as an important intermediate in the synthesis of various triazolobenzodiazepines and is utilized in pharmacological studies to understand the biological activity of benzodiazepines and their metabolites .
The synthesis of N-Desmethylquazepam typically involves several steps starting from the core benzodiazepine structure. The general synthetic route includes:
While detailed industrial production methods are not extensively documented, it is likely that they follow similar synthetic routes optimized for large-scale production.
N-Desmethylquazepam features a complex molecular structure typical of benzodiazepines. Its molecular formula is C17H14ClN3O, and it has a molar mass of approximately 313.76 g/mol. The structure consists of a benzodiazepine core with various functional groups that contribute to its pharmacological properties.
Key structural characteristics include:
N-Desmethylquazepam can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for N-Desmethylquazepam primarily involves modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances GABAergic activity, leading to increased inhibitory neurotransmission, which results in sedative and anxiolytic effects.
Key points about its mechanism include:
N-Desmethylquazepam exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its utility in research applications .
N-Desmethylquazepam has several important applications in scientific research:
N-Desmethylquazepam is the primary pharmacologically active metabolite of quazepam, a trifluoroethyl benzodiazepine derivative used as a hypnotic agent. The core structure retains the distinctive 1,4-benzodiazepine heterocyclic system comprising a benzene ring fused to a seven-membered diazepine ring. This metabolite is characterized by the absence of the methyl group attached to the piperazinyl nitrogen atom in the parent compound quazepam. The molecular scaffold features a chlorine substitution at the C7 position of the aromatic ring—a structural feature conserved among classical benzodiazepines that contributes significantly to receptor binding affinity. Unlike its parent compound, N-Desmethylquazepam lacks the methyl group on the piperazine nitrogen, resulting in a secondary amine functionality at this position. This demethylation significantly alters the compound's lipophilicity and pharmacokinetic profile compared to quazepam [1] [6].
The stereochemical configuration of N-Desmethylquazepam warrants particular attention due to the presence of a chiral center. The asymmetric carbon at the C3 position of the diazepine ring exists as a pair of enantiomers. However, unlike some benzodiazepines where stereochemistry influences pharmacological activity, the 3-hydroxy metabolites (which N-Desmethylquazepam is not) typically demonstrate more pronounced stereoselective binding. The non-hydroxylated structure of N-Desmethylquazepam exhibits minimal stereoselectivity in receptor binding interactions. The trifluoroethyl moiety attached to the N1 position remains intact through the metabolic transformation, preserving this distinctive structural feature that influences the compound's metabolic stability and binding characteristics at the benzodiazepine receptor site [6] [8].
Table 1: Core Structural Features of N-Desmethylquazepam
Structural Element | Position | Significance |
---|---|---|
Benzodiazepine core | N/A | Fundamental pharmacophore enabling GABA_A receptor modulation |
Chlorine atom | C7 | Enhances receptor binding affinity and lipophilicity |
Trifluoroethyl group | N1 | Improves metabolic stability and influences receptor subtype selectivity |
Secondary amine | Piperazine nitrogen | Increases polarity compared to quazepam, altering distribution |
Ketone functionality | C2 | Essential for hydrogen bonding interactions at receptor site |
The systematic IUPAC name for N-Desmethylquazepam is 7-Chloro-1-(2,2,2-trifluoroethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one. This name precisely defines the core benzodiazepine structure ("1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one"), specifies the positions of the chlorine substituent (C7) and the 2-fluorophenyl moiety at C5, and identifies the trifluoroethyl group attached to N1. The suffix "one" designates the ketone functionality at position 2. The numbering follows standard benzodiazepine nomenclature where the nitrogen atoms in the diazepine ring occupy positions 1 and 4, with the carbonyl carbon at position 2 [1] [9].
This compound is known by numerous synonyms and proprietary designations in pharmaceutical literature and chemical databases. Common synonyms include Norquazepam, 7-Chloro-1-(2,2,2-trifluoroethyl)-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, and N-Desmethylquazepam. Research codes such as Sch-16134 and CI-716 appear in early pharmacological studies. The compound may also be referenced through its metabolic relationship as the primary active metabolite of quazepam (marketed under brand names including Doral and Dormalin). Chemical registry identifiers include CAS Registry Number 78494-47-0, which provides a unique identifier for substance tracking across scientific literature and chemical inventories [8] [9].
N-Desmethylquazepam occupies a pivotal position in the biotransformation pathway of quazepam, a fluorinated benzodiazepine hypnotic. Quazepam undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. The initial and pharmacologically most significant metabolic step involves oxidative N-dealkylation at the piperazinyl nitrogen, resulting in the removal of the methyl group to form N-Desmethylquazepam (Norquazepam). This reaction occurs relatively rapidly after quazepam administration, resulting in significant circulating levels of the primary metabolite [2] [5].
N-Desmethylquazepam is not merely an intermediate but rather a key active species that contributes substantially to the overall pharmacological effects observed after quazepam administration. This metabolite undergoes further biotransformation through two primary pathways: hydroxylation at the C3 position to form 3-Hydroxy-N-desmethylquazepam and subsequent glucuronidation to form water-soluble conjugates for renal excretion. Alternatively, it undergoes dealkylation of the trifluoroethyl group to yield Desalkylflurazepam (also known as N1-desalkyl-3-hydroxy-quazepam), another active metabolite shared with flurazepam's metabolic pathway. The trifluoroethyl group significantly influences the metabolic fate, as its presence slows further dealkylation compared to ethyl-or methyl-substituted benzodiazepines, prolonging the elimination half-life of N-Desmethylquazepam relative to other N-desmethyl benzodiazepine metabolites [5] [6].
Table 2: Metabolic Pathway of Quazepam Highlighting N-Desmethylquazepam
Compound | Metabolic Reaction | Catalyzing Enzyme(s) | Pharmacological Activity |
---|---|---|---|
Quazepam | Parent drug | N/A | Active (full agonist) |
→ N-Desmethylquazepam (Norquazepam) | N-Demethylation | CYP3A4 | Active (full agonist) |
→ 3-Hydroxy-N-desmethylquazepam | 3-Hydroxylation | CYP3A4/CYP2C19 | Active (reduced activity) |
→ 3-Hydroxy-N-desmethylquazepam glucuronide | Glucuronidation | UGT2B15, UGT1A9 | Inactive |
→ Desalkylflurazepam | N-Dealkylation (trifluoroethyl removal) | CYP3A4 | Active |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0